7-chloro-1H-pyrido[2,3-d]pyrimidin-4-one

Synthetic Chemistry Process Chemistry Heterocycle Synthesis

7-Chloro-1H-pyrido[2,3-d]pyrimidin-4-one is a critical medicinal chemistry building block that enables late-stage diversification via SNAr at the C-7 chlorine position. Unlike its [3,2-d] isomer or des-chloro analogs, this specific [2,3-d] scaffold directs regioselective attack, essential for constructing potent CDK4/6 inhibitors (low nM IC50) and EGFR T790M/L858R double mutant inhibitors (7 nM). Its compact MW (181.58) and solid-phase synthesis compatibility make it ideal for rapid combinatorial library generation. Procure this scaffold to accelerate kinase selectivity mapping and fourth-generation inhibitor design.

Molecular Formula C7H4ClN3O
Molecular Weight 181.58 g/mol
Cat. No. B8052423
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-chloro-1H-pyrido[2,3-d]pyrimidin-4-one
Molecular FormulaC7H4ClN3O
Molecular Weight181.58 g/mol
Structural Identifiers
SMILESC1=CC(=NC2=C1C(=O)N=CN2)Cl
InChIInChI=1S/C7H4ClN3O/c8-5-2-1-4-6(11-5)9-3-10-7(4)12/h1-3H,(H,9,10,11,12)
InChIKeyIGUXDXKIOOOGCJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Chloro-1H-pyrido[2,3-d]pyrimidin-4-one as a Strategic Heterocyclic Building Block for Kinase Inhibitor Synthesis


7-Chloro-1H-pyrido[2,3-d]pyrimidin-4-one (CAS: 552331-43-8) is a privileged scaffold in medicinal chemistry, characterized by a bicyclic pyrido[2,3-d]pyrimidine core with a reactive chlorine atom at the 7-position . This compound is not typically an end-product therapeutic but a critical intermediate that enables the construction of diverse libraries of bioactive molecules, particularly kinase inhibitors targeting CDKs, EGFR, and PI3Kδ [1]. Its molecular formula (C₇H₄ClN₃O) and low molecular weight (181.58 g/mol) make it an ideal, compact starting point for structure-activity relationship (SAR) studies, where the chlorine atom serves as a synthetic handle for late-stage functionalization via nucleophilic aromatic substitution (SNAr) [2].

Why 7-Chloro-1H-pyrido[2,3-d]pyrimidin-4-one Cannot Be Replaced by Its Isomers or Des-Halo Analogs


Attempting to replace 7-chloro-1H-pyrido[2,3-d]pyrimidin-4-one with its [3,2-d] ring-fused isomer or the des-chloro parent pyrido[2,3-d]pyrimidin-4-one fundamentally alters synthetic outcomes and biological profile. The specific [2,3-d] fusion pattern creates a unique electronic environment that directs nucleophilic attack to the C-7 position, a regioselectivity crucial for constructing targeted kinase inhibitor libraries like those for Cdk4/6 [1]. The chlorine atom, with its optimal balance of reactivity and stability compared to a bromine or iodine analog, is essential for controlled sequential derivatization in solid-phase synthesis, directly impacting the purity and structural diversity of the final compound library [2]. Substituting with a non-halogenated scaffold eliminates the key synthetic handle, collapsing the entire built-in diversification strategy for SAR exploration.

Quantitative Evidence for the Differentiated Value of 7-Chloro-1H-pyrido[2,3-d]pyrimidin-4-one in Chemical Biology


Synthetic Yield Advantage: Optimized Cyclization Route from 2-Amino-6-chloronicotinamide

The synthesis of 7-chloro-1H-pyrido[2,3-d]pyrimidin-4-one via the cyclization of 2-amino-6-chloronicotinamide with triethyl orthoformate proceeds with a documented 26% yield [1]. This compares favorably to the alternative route using 2-amino-6-chloronicotinic acid, which often requires additional protection/deprotection steps, ultimately reducing overall atom economy. The 26% yield represents a reliable, scalable starting point for producing this building block, establishing a benchmark for procurement value against lower-yielding or more complex synthetic routes.

Synthetic Chemistry Process Chemistry Heterocycle Synthesis

Purity Profile Benchmarking: Consistent >97% Purity Essential for Reliable SAR

Leading research chemical suppliers report a minimum purity of 97% for 7-chloro-1H-pyrido[2,3-d]pyrimidin-4-one, with specific vendors like Bidepharm and Leyan consistently achieving 98% purity as verified by HPLC, NMR, and GC . This is critically important when contrasted with less common or custom-synthesized analogs, such as 7-bromo-pyrido[2,3-d]pyrimidin-4-one, for which purity specifications are often less stringent (e.g., 95%) and characterized by batch-to-batch variability. This high purity level ensures that biological activity observed in a screening assay can be reliably attributed to the compound itself and not to active impurities.

Quality Control Chemical Biology Structure-Activity Relationship

Proven Utility in Kinase Inhibitor Scaffolds: Superior CDK4 Inhibitory Potency in Derived Compounds

While 7-chloro-1H-pyrido[2,3-d]pyrimidin-4-one itself is an intermediate, its incorporation as the core scaffold into pyrido[2,3-d]pyrimidin-7-ones has yielded some of the most potent CDK4 inhibitors reported, with an IC₅₀ of 0.004 µM [1]. This is substantially more potent than many advanced leads derived from alternative scaffolds like the unsubstituted pyrido[2,3-d]pyrimidin-4-one, which often require extensive optimization to achieve nanomolar activity. The chlorine's electron-withdrawing nature and its role as a leaving group in subsequent derivatization steps are integral to unlocking this level of potency.

Medicinal Chemistry Kinase Inhibition Cyclin-Dependent Kinases

Regioselective Derivatization Enabled by the 7-Chloro Handle

The synthetic advantage of 7-chloro-1H-pyrido[2,3-d]pyrimidin-4-one is explicitly demonstrated in solid-phase synthesis, where the two chlorine atoms on a related pyridopyrimidine core can be sequentially substituted with full regiocontrol, yielding trisubstituted products with high purity [1]. This precise chemical behavior is not observed with the 7-bromo analog, which exhibits a different, less controlled reactivity profile due to the altered halogen bond strength, often leading to mixtures of products. This enables the construction of highly diverse, 3-point variation libraries in a combinatorial fashion.

Solid-Phase Synthesis Regioselectivity Combinatorial Chemistry

High-Value Application Scenarios for 7-Chloro-1H-pyrido[2,3-d]pyrimidin-4-one in Drug Discovery R&D


Focused Kinase Inhibitor Library Design

A medicinal chemistry team can directly leverage 7-chloro-1H-pyrido[2,3-d]pyrimidin-4-one to generate a targeted library of pyrido[2,3-d]pyrimidin-7-one analogs. By exploiting the chlorine's reactivity in SNAr reactions, they can rapidly introduce diverse amine, alcohol, or thiol substructures at the 7-position [1]. This approach is validated by the literature, having led to the discovery of highly potent CDK4 inhibitors with IC₅₀ values in the low nanomolar range, demonstrating a clear path from building block to biological lead [2].

Core Exploration for Treating Drug-Resistant Cancers

The pyrido[2,3-d]pyrimidine scaffold, accessible through this 7-chloro intermediate, has shown significant activity against mutant kinases implicated in drug resistance. Recent research has yielded potent EGFR T790M/L858R double mutant inhibitors with IC₅₀ values of 7 nM from this same chemical core [1]. Procuring this building block enables the design of 'fourth-generation' inhibitors to combat resistance to first-line therapies like osimertinib, addressing a critical unmet medical need.

Parallel Synthesis & SAR Expansion in Combinatorial Chemistry

The compound's suitability for solid-phase synthesis, where a dichlorinated core allows for sequential and regiocontrolled derivatizations, makes it a powerful tool for combinatorial chemistry groups [1]. An industrial R&D team can efficiently build a proprietary 50-100 member library from this single scaffold, varying substituents systematically across three positions, to map kinase selectivity hotspots. This chemically-enabled strategy significantly condenses the medicinal chemistry optimization timeline.

Investigating Allosteric Kinase Regulation

By utilizing the 7-chloro core as a backbone, researchers can synthesize Type II or Type III kinase inhibitors that bind to less conserved allosteric pockets rather than the ATP-binding site. The core's established ability to achieve selectivity for CDK4 over other CDKs and representative tyrosine kinases [1] makes it a prime starting point for designing subtype-selective probes. This is essential for developing chemical tools to dissect complex kinase signaling pathways where pan-inhibition would be toxic.

Quote Request

Request a Quote for 7-chloro-1H-pyrido[2,3-d]pyrimidin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.